5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a triazole ring, and a benzyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole using a click reaction . The starting compounds, such as 4-ethynyl-2-substituted phenylthiazole, are synthesized from the corresponding thiazole aldehyde using the Ohira-Bestmann reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques such as column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with good activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies to understand its interactions with various biological targets and its potential therapeutic effects.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-phenylthiazole: This compound shares a similar core structure but differs in the substitution pattern.
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Another related compound with a triazole ring and benzyl group.
Uniqueness
5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an antitubercular agent and its versatility in chemical synthesis highlight its significance in scientific research .
Properties
Molecular Formula |
C21H19N5OS |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-benzyl-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5OS/c1-15-24-20(19(28-15)11-16-5-3-2-4-6-16)21(27)25-18-9-7-17(8-10-18)12-26-14-22-13-23-26/h2-10,13-14H,11-12H2,1H3,(H,25,27) |
InChI Key |
KRSONFQFOZOGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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